Methylene simvastatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

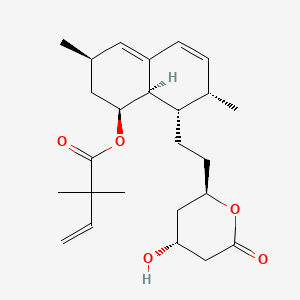

Methylene simvastatin is a useful research compound. Its molecular formula is C25H36O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Cholesterol Management

Methylene simvastatin is primarily recognized for its role in managing hypercholesterolemia. As a statin, it inhibits HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This action leads to a reduction in low-density lipoprotein (LDL) cholesterol levels and overall cholesterol management, which is essential for preventing cardiovascular diseases .

1.2 Enhanced Bioavailability

Recent studies have focused on improving the bioavailability of this compound through novel drug delivery systems. For instance, the formulation of this compound in lipid emulsion nanoparticles has shown promising results in enhancing its absorption and efficacy, particularly in patients with high lipid levels .

Topical Applications

2.1 Wound Healing

This compound has been explored for its potential in wound healing. A study demonstrated that simvastatin encapsulated in liposomal gels significantly improved wound healing outcomes in rat models compared to traditional treatments. The formulation exhibited favorable properties such as high entrapment efficiency and sustained drug release, indicating its potential as a topical therapeutic agent .

| Study | Formulation | Entrepment Efficiency (%) | Wound Size Reduction (%) |

|---|---|---|---|

| Varshosaz et al. (2024) | Simvastatin-Encapsulated Liposomal Gel | 95.6 ± 4.2 | 50% reduction observed |

Mechanistic Insights

3.1 Molecular Interactions

The molecular structure of this compound allows for various interactions within biological systems, which may enhance its pharmacological effects. Studies utilizing solid-state NMR spectroscopy have provided insights into the dynamical nature of this compound's interactions at different temperatures, contributing to our understanding of its stability and efficacy under physiological conditions .

Case Studies

4.1 Clinical Trials on Hypercholesterolemia

In clinical settings, this compound has been evaluated for its effectiveness in lowering cholesterol levels among patients with dyslipidemia. A notable trial indicated that patients receiving this compound showed significant reductions in LDL cholesterol levels compared to those on placebo treatments.

4.2 Wound Healing Efficacy

In vivo studies have highlighted the efficacy of this compound in promoting wound healing through enhanced angiogenesis and collagen synthesis, which are critical processes in tissue repair.

Eigenschaften

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXMMMKRGSDIV-HGQWONQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-38-2 |

Source

|

| Record name | Methylene simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.